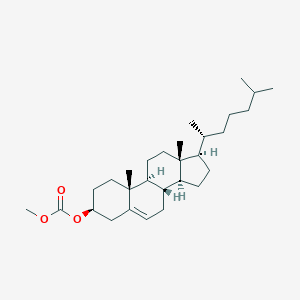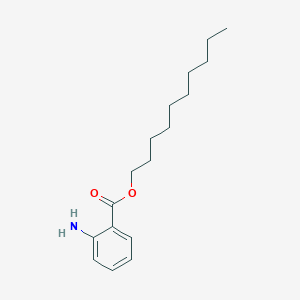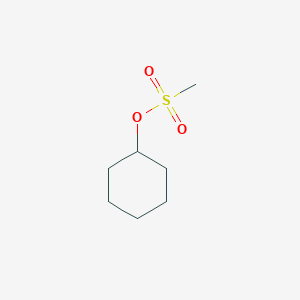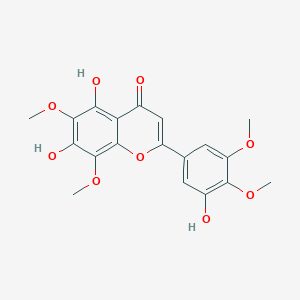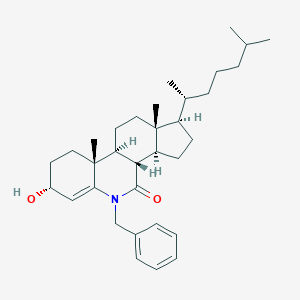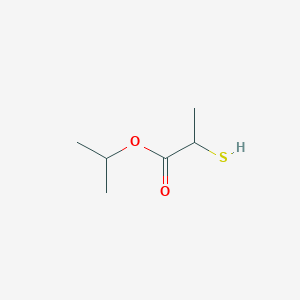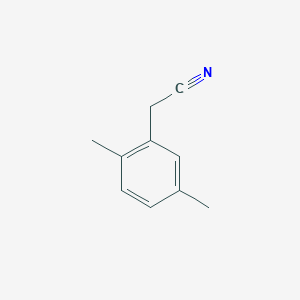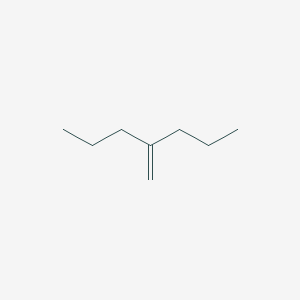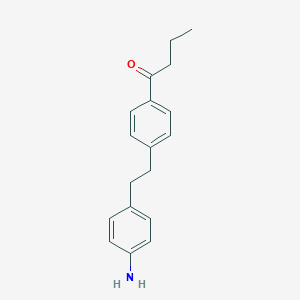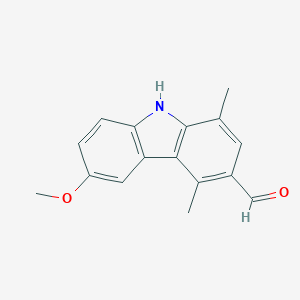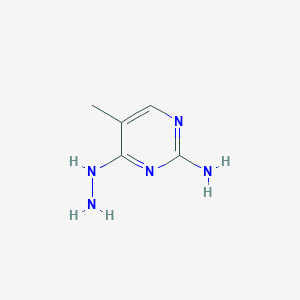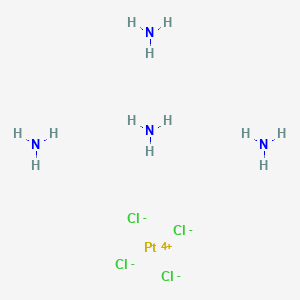![molecular formula C25H29ClN2 B100861 Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride CAS No. 15475-92-0](/img/structure/B100861.png)
Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride is a chemical compound that has been widely used in scientific research. Commonly known as DDC, it is a yellow crystalline powder that is soluble in water and has a molecular weight of 416.03 g/mol.
Mécanisme D'action
DDC acts as a chelating agent and forms a complex with copper ions. The resulting complex emits fluorescence, which can be used for the detection of copper ions. DDC has a high affinity for copper ions, and the complex formation is reversible.
Effets Biochimiques Et Physiologiques
DDC has been shown to have no significant toxic effects on cells and tissues. It has been used in studies to investigate the role of copper ions in various biological processes, including neurodegenerative diseases, cancer, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DDC is its high sensitivity and selectivity for copper ions, making it an ideal probe for the detection of copper ions in biological samples. However, DDC has a relatively low quantum yield, which can limit its use in some applications.
Orientations Futures
Future research on DDC could focus on the development of more efficient and selective fluorescent probes for the detection of copper ions. Additionally, the use of DDC in the study of copper-dependent enzymes and their role in disease could be explored further.
Méthodes De Synthèse
The synthesis of DDC involves the reaction of N,N-dimethylaniline with 4-formylbenzaldehyde in the presence of acetic acid and hydrochloric acid. The resulting product is then treated with diethylamine and hydrochloric acid to form DDC.
Applications De Recherche Scientifique
DDC has been extensively used in scientific research as a fluorescent probe for the detection of copper ions. It has also been used as a ligand for the preparation of metal complexes and as a reagent for the determination of amino acids and proteins.
Propriétés
Numéro CAS |
15475-92-0 |
|---|---|
Nom du produit |
Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride |
Formule moléculaire |
C25H29ClN2 |
Poids moléculaire |
393 g/mol |
Nom IUPAC |
[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H29N2.ClH/c1-5-27(6-2)24-18-14-22(15-19-24)25(20-10-8-7-9-11-20)21-12-16-23(17-13-21)26(3)4;/h7-19H,5-6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
QPMPOXXSMJFBNK-UHFFFAOYSA-M |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] |
Autres numéros CAS |
15475-92-0 |
Synonymes |
diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




